

Application Note: Quantification of Bisphenol B in Serum using LC-MS/MS

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Compound of Interest

Compound Name: Bisphenol B

Cat. No.: B1667465

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol B (BPB) is a chemical analog of Bisphenol A (BPA) used in the manufacturing of plastics and resins. Due to its structural similarity to BPA, there are growing concerns about its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal system, and exposure to them has been linked to various health issues.^{[1][2][3][4]} Accurate and sensitive quantification of BPB in biological matrices such as human serum is crucial for assessing exposure levels and understanding its potential health risks. This application note provides a detailed protocol for the quantification of BPB in serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.^{[5][6]}

Experimental Protocols

This section details the materials and methods for the quantification of BPB in serum, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

- **Bisphenol B** (BPB) standard (>98% purity)
- **Bisphenol B-¹³C₁₂** internal standard (BPB-IS)

- LC-MS/MS grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium hydroxide (LC-MS grade)
- Human serum (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 96-well collection plates
- Centrifuge tubes
- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold

Sample Preparation: Solid Phase Extraction (SPE)

A simple solid-phase extraction method can be employed to isolate BPB from the complex serum matrix.^[5]

- **Sample Thawing:** Allow serum samples to thaw at room temperature.
- **Internal Standard Spiking:** To 500 μL of serum, add the internal standard (BPB- $^{13}\text{C}_{12}$) to a final concentration of 10 ng/mL. Vortex for 30 seconds.
- **SPE Cartridge Conditioning:** Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the pre-treated serum samples onto the conditioned SPE cartridges.
- **Washing:** Wash the cartridges with 1 mL of 40% methanol in water to remove interferences.

- Drying: Dry the cartridges under vacuum for 5 minutes.
- Elution: Elute the analyte with 1 mL of methanol into a clean collection tube or 96-well plate.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of BPB. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[7]
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.35 mL/min[5]
Injection Volume	20 µL[5][8]
Column Temperature	40°C[9]
Gradient	20% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate[9]

Mass Spectrometry (MS/MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[5]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 1 below
Source Temperature	400°C[9]
Nebulizing Gas Flow	2.5 L/min[9]

Table 1: MRM Transitions for BPB and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
BPB	241.3	212.4	100
BPB	241.3	211.3	100
BPB- ¹³ C ₁₂ (IS)	253.3	224.4	100

Note: The specific product ions should be optimized for the instrument in use. The primary transition is used for quantification and the secondary for confirmation.[6]

Data Presentation: Quantitative Summary

The following tables summarize typical method performance characteristics for the quantification of BPB in serum.

Table 2: Method Validation Parameters

Parameter	Result
Linearity (R^2)	> 0.99[7]
Lower Limit of Detection (LOD)	0.05 - 5 ng/mL[10][11]
Lower Limit of Quantification (LLOQ)	0.1 - 10 ng/mL[5][10]
Intra-day Precision (%RSD)	< 15%[7][10]
Inter-day Precision (%RSD)	< 15%[7][10]
Accuracy/Recovery	85 - 115%[7][11]

Table 3: Example BPB Concentrations in Human Serum

Population	BPB Concentration Range (ng/mL)	Mean Concentration (ng/mL)	Reference
Endometriotic Women	0.88 - 11.94	5.15 ± 4.16	[12]
Healthy Women	Not Detected	-	[12]

Mandatory Visualizations

Experimental Workflow

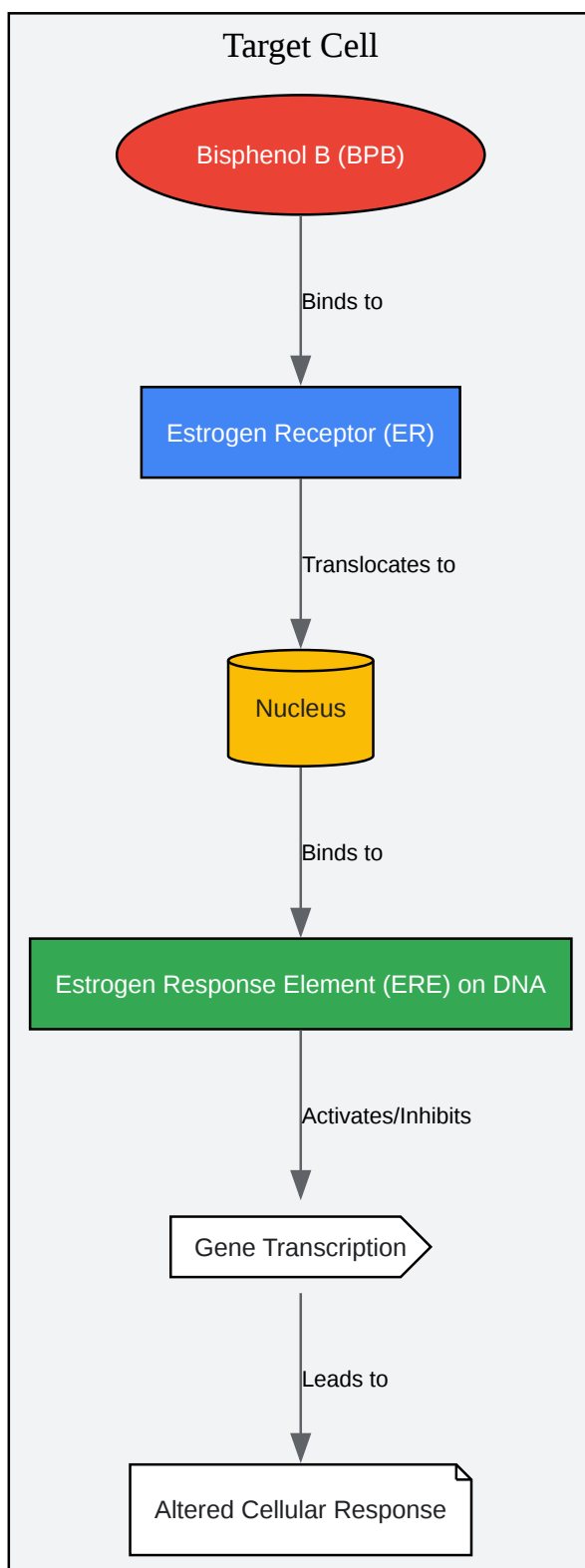


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Caption: Workflow for BPB quantification in serum.

Signaling Pathway of Bisphenol Endocrine Disruption

Bisphenols, including BPB, are known to exert their endocrine-disrupting effects primarily through interaction with nuclear receptors, such as the estrogen receptor (ER).[1] This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting gene expression and cellular processes.



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Caption: Simplified signaling pathway of BPB endocrine disruption.

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